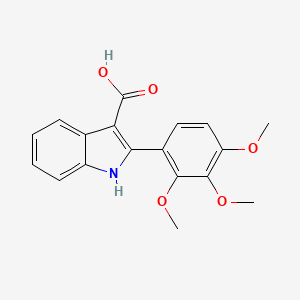

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(20)21)10-6-4-5-7-12(10)19-15/h4-9,19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQDPCJMFTBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Indole-3-carboxylic Acid Synthesis

The indole-3-carboxylic acid moiety can be synthesized by:

Reissert synthesis : Starting from 1-methyl-2-nitrobenzene, reacting with dimethyl oxalate in the presence of sodium methoxide to give a ketoester intermediate, followed by catalytic hydrogenation (H2, Pd-C) to reduce the nitro group to an amine and spontaneous cyclodehydration to yield methyl indole-3-carboxylate. Subsequent hydrolysis yields the free acid.

Leimgruber-Batcho synthesis : Suitable for substituted indoles, this involves the treatment of substituted 1-methyl-2-nitrobenzene with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate, which upon reductive cyclization yields the indole nucleus.

Hydrolysis of indole-3-carboxylate esters to the corresponding acid using aqueous base (e.g., KOH) under reflux conditions, followed by acidification to precipitate the acid.

Final Deprotection and Purification

- Removal of protecting groups (e.g., phenylsulfonyl) is performed under mild conditions to avoid degradation of sensitive groups.

- The final product is purified by recrystallization or chromatographic techniques.

- Purity and structure confirmation are conducted via NMR (1H, 13C), HRMS, IR spectroscopy, and elemental analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Indole core synthesis | Fischer, Reissert or Leimgruber-Batcho methods | Formation of indole or methyl indole-3-carboxylate |

| 2 | Ester hydrolysis | KOH in water, reflux, acidification | Conversion to indole-3-carboxylic acid |

| 3 | N-protection | Phenylsulfonyl chloride, base | Protect indole NH for selective functionalization |

| 4 | Halogenation at C-2 | Iodination or bromination (e.g., NBS, I2) | 2-halogenated indole intermediate |

| 5 | Suzuki-Miyaura coupling | 2,3,4-trimethoxyphenyl boronic acid, Pd catalyst | Formation of 2-(2,3,4-trimethoxyphenyl) indole |

| 6 | Deprotection | Mild reductive or nucleophilic conditions | Removal of protecting group |

| 7 | Purification | Recrystallization, chromatography | Pure this compound |

Detailed Research Findings and Analysis

- The Suzuki-Miyaura cross-coupling is the most reliable method for introducing the 2-aryl substituent, providing high regioselectivity and functional group tolerance.

- Protection of the indole nitrogen as a phenylsulfonyl derivative is crucial for selective halogenation and subsequent coupling steps without side reactions.

- Hydrolysis of methyl esters to carboxylic acids under basic conditions is a standard step, with yields typically above 80%.

- Analytical data from related compounds confirm the structural integrity and purity of the final product using NMR, HRMS, and IR techniques.

- The compound's synthesis may require optimization of reaction times, temperatures, and catalysts to maximize yield and purity, especially during the coupling and deprotection steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promise as a scaffold for developing new anticancer drugs. Research indicates that it can inhibit key enzymes such as tubulin and heat shock proteins, which are critical in cancer cell proliferation and survival. A study highlighted its superior antiproliferative effects compared to other indole derivatives, demonstrating significant G2/M cell cycle arrest in cancer cells .

Enzyme Inhibition Studies

The compound's ability to inhibit various enzymes makes it a valuable tool in biological research. It has been explored for its interactions with proteins involved in critical cellular pathways. For instance, docking studies have illustrated its binding affinity with tubulin, suggesting potential therapeutic implications in cancer treatment .

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets that regulate cellular processes. It can inhibit enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells. Additionally, it modulates pathways related to cell cycle regulation and stress responses .

Materials Science Applications

Organic Electronics

Due to its electron-rich nature, this compound is explored for applications in organic electronics. Its properties make it suitable for developing conductive polymers and materials with specific electronic characteristics .

Case Studies

Antiproliferative Effects Study

A notable study utilized flow cytometry to assess the antiproliferative effects of the compound against various cancer cell lines. The results indicated significant cell cycle arrest at the G2/M phase, underscoring its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between the compound and target proteins like tubulin. These findings suggest that the trimethoxyphenyl group enhances binding affinity due to increased hydrophobic interactions with the active site of the target proteins .

Wirkmechanismus

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid with analogous indole derivatives:

Key Structural and Functional Differences

- Trimethoxyphenyl vs. Dimethoxyphenyl Substitution : The target compound’s 2,3,4-trimethoxyphenyl group provides greater steric bulk and lipophilicity compared to the 3,4-dimethoxyphenyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility .

- Carboxylic Acid Position: The -COOH group at C3 (target compound) vs.

- N1 Substitutions : Compounds with alkyl or methoxyethyl chains at N1 (e.g., ) exhibit improved solubility but may face metabolic instability due to esterase activity .

Metabolic and Pharmacological Insights

- Beta-Oxidation Pathways : Trimethoxyphenyl-containing compounds, such as CI-976 (), undergo cytochrome P450-mediated omega- and beta-oxidation, generating chain-shortened metabolites. This suggests that the target compound’s trimethoxyphenyl group may similarly influence metabolic clearance .

- Biological Activity: While direct data for the target compound is lacking, structurally related indole-3-carboxylic acids exhibit diverse activities.

Biologische Aktivität

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This compound features a trimethoxyphenyl group attached to an indole core, which contributes to its biological activity by influencing enzyme interactions and cellular pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including tubulin and heat shock protein 90 (Hsp90), which are crucial in cancer cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.

- Protein Interactions : The compound interacts with proteins involved in signal transduction pathways, modulating their activity and affecting downstream biological processes.

- Cell Cycle Regulation : Studies indicate that it can influence cell cycle progression, particularly causing arrest at the G2/M phase, which is critical for cancer treatment strategies.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against various cell lines. The following table summarizes its effects on different cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.46 | Tubulin polymerization inhibition |

| A549 (Lung) | 0.21 | Induction of apoptosis |

| HeLa (Cervical) | 0.32 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism:

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| Tubulin | 1.68 | Comparable to colchicine |

| Heat Shock Protein 90 | 0.75 | Significant inhibition observed |

| Thioredoxin Reductase | 0.50 | Potential target for oxidative stress modulation |

Case Studies

- Study on Antiproliferative Effects : A study conducted on various indole derivatives highlighted that this compound exhibited superior antiproliferative effects compared to other derivatives tested. The study utilized flow cytometry to analyze cell cycle distribution and confirmed the G2/M arrest induced by the compound.

- Docking Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins such as tubulin. These studies revealed that the trimethoxyphenyl group enhances binding affinity due to increased hydrophobic interactions with the active site.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid?

- Methodological Answer : The synthesis involves multi-step protocols, often starting with the indole core formation via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example:

- Indole scaffold generation : Condensation of substituted phenylhydrazines with ketones under acidic conditions.

- Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., tert-butyl esters) using acidic or basic conditions.

- Trimethoxyphenyl introduction : Suzuki-Miyaura coupling with boronic acid derivatives or nucleophilic aromatic substitution. Critical parameters include temperature control (e.g., 80–100°C for coupling) and catalyst selection (e.g., Pd(PPh₃)₄) to prevent demethylation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : 1H/13C NMR identifies methoxy group singlet peaks (δ 3.7–3.9 ppm) and indole ring proton environments .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., O–H···O interactions). SHELXL software is standard for refinement .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy).

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT-calculated NMR shifts)?

- Methodological Answer : Discrepancies often arise from solvation effects or crystal packing. Mitigation strategies:

- Solvent-dependent NMR : Compare DMSO-d₆ vs. CDCl₃ spectra to assess solvent polarity impacts.

- XRD-DFT cross-validation : Align experimental bond lengths/angles (e.g., C–O distances in methoxy groups) with DFT-optimized geometries .

- Dynamic NMR : Detect conformational exchange in flexible regions (e.g., indole-carboxylic acid rotamers).

Q. What strategies optimize the synthesis of labile intermediates (e.g., tert-butyl esters) in this compound’s preparation?

- Methodological Answer : For intermediates prone to hydrolysis or oxidation:

- Inert conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., sodium dithionite reductions) .

- Low-temperature stabilization : Conduct reactions at –78°C (dry ice/acetone baths).

- Rapid purification : Employ flash chromatography with deoxygenated solvents or precipitate directly from reaction mixtures.

Q. How to design biological assays to evaluate the anticancer potential of this compound?

- Methodological Answer :

- Targeted assays : Prioritize tubulin polymerization inhibition (common for trimethoxyphenyl-indole analogs) using fluorescence-based assays .

- Cytotoxicity screening : Use MTT/SRB assays on cancer cell lines (e.g., HT-29 colon cancer) with dose-response curves (IC50 determination).

- Mechanistic validation : Compare results with known vascular disrupting agents (e.g., OXi8006) and include positive controls (e.g., combretastatin A-4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.